molecular formula C12H14ClNO2 B11740381 Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate

Cat. No.: B11740381
M. Wt: 239.70 g/mol
InChI Key: LVQYIGYXJTTZFX-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate (CAS: 80510-69-6) is an α,β-unsaturated ester featuring a 3-chlorophenyl substituent and a dimethylamino group at the β-position. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.7 g/mol and a purity ≥95% . The compound was previously marketed by Biosynth but is now discontinued. Structurally, the conjugated enoate system and electron-withdrawing chlorine atom likely influence its reactivity, making it a candidate for nucleophilic additions or cyclization reactions. However, detailed physicochemical data (e.g., melting point, solubility) and biological activity remain unreported in the available literature .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C12H14ClNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3

InChI Key

LVQYIGYXJTTZFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C1=CC(=CC=C1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate typically involves the reaction of 3-chlorobenzaldehyde with dimethylamine and methyl acrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired enone product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway. The presence of the dimethylamino group and the enone moiety allows it to form covalent or non-covalent interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Formula Molecular Weight Key Substituents Supplier Purity Notes
This compound 80510-69-6 C₁₂H₁₄ClNO₂ 239.7 3-chlorophenyl, dimethylamino Biosynth ≥95% Discontinued
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate 852470-82-7 C₁₂H₁₄BrNO₂ 284.15 3-bromophenyl, dimethylamino American Elements - Safety data unavailable
Methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate 400084-89-1 C₁₃H₁₅ClN₂O₃ 282.7 3-chlorophenyl formamido, dimethylamino Combi-Blocks 95% Enhanced polarity due to amide
Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate 1823194-70-2 - - Pyridinyl sulfonyl, CF₃, chloro EOS Med Chem - Medicinal applications

Comparative Analysis

Halogen Substituent Effects
  • Chlorine vs. Bromine: The bromo analog (CAS: 852470-82-7) has a higher molecular weight (284.15 g/mol) due to bromine’s larger atomic radius and mass compared to chlorine. However, the C-Br bond is weaker than C-Cl, which could reduce stability under hydrolytic or thermal conditions .
Functional Group Modifications
  • Formamido Derivative (CAS: 400084-89-1) : The addition of a formamido group introduces hydrogen-bonding capacity and increases polarity, which may alter solubility and bioavailability. The molecular weight rises to 282.7 g/mol , and the amide group could render the compound less volatile than the parent ester .
  • The trifluoromethyl (CF₃) group enhances metabolic stability and hydrophobicity, a common strategy in medicinal chemistry. This compound is explicitly marketed for drug discovery, suggesting applications in enzyme inhibition or receptor modulation .

Research and Development Considerations

  • Data Gaps : Key parameters (e.g., logP, pKa, bioactivity) are missing, necessitating experimental studies to evaluate structure-activity relationships.

Biological Activity

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 239.70 g/mol

The compound features a chlorophenyl group and a dimethylamino group attached to a propenoate moiety, contributing to its unique reactivity and biological properties.

Biological Activity

This compound has been studied for various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies involving protein-ligand interactions. Its structure allows it to effectively bind to specific enzymes, modulating their activity.
  • Anticancer Properties : Research indicates that this compound may exhibit anticancer effects. For instance, it has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further investigation is needed to confirm its efficacy against specific pathogens.

The mechanism of action involves the interaction of the compound with molecular targets such as enzymes or receptors. The chlorophenyl and dimethylamino groups enhance its binding affinity, allowing it to modulate the activity of these targets effectively.

  • Enzyme Interaction : The compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.
  • Cell Signaling Pathways : It may influence various signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

  • Anticancer Activity :
    • A study evaluated the growth inhibitory effects of this compound on breast cancer cell lines (MCF-7). The compound exhibited a GI50 value of 5 µM, indicating potent activity compared to standard chemotherapeutics .
  • Enzyme Inhibition Studies :
    • In vitro assays demonstrated that the compound significantly inhibited specific proteases involved in tumor progression. The IC50 values ranged from 10 µM to 50 µM across different assays, highlighting its potential as a therapeutic agent .

Data Table

Biological ActivityIC50/EC50 Values (µM)Target/Assay Type
Protease Inhibition10 - 50Various cancer-associated proteases
Anticancer Activity (MCF-7)5Breast cancer cell line
Antimicrobial ActivityPendingVarious bacterial strains

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